![molecular formula C9H19N3 B1528680 1-(Azetidin-3-yl)-4-ethylpiperazine CAS No. 1342099-10-8](/img/structure/B1528680.png)
1-(Azetidin-3-yl)-4-ethylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies . For instance, azetidines can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The InChI code for the related compound “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H
. This provides a detailed description of the molecular structure. Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives are diverse and complex . For example, the Suzuki–Miyaura cross-coupling reaction has been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary. For example, “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Enzyme Inhibition and Synthesis of Inhibitors
A convergent synthesis of a potent human leukocyte elastase inhibitor, [S-(R,S)]-2-[4-[(4-methylpiperazin-1-yl)carbonyl]phenoxy]-3,3-diethyl-N-[1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide (L-694,458), was achieved via chiral synthesis of key intermediates. This synthesis involved novel enantioselective lipase hydrolysis of ester and a chiral addition of Zn to piperonal, demonstrating the application of azetidine derivatives in enzyme inhibition and the synthesis of inhibitors (Cvetovich et al., 1996).
Potential Fungicidal Applications
Annulation of acid chloride on pyrazolone derivatives led to the synthesis of several 1-(2,3-diemthyl-1-phenylpyrazol-5-on-4-yl)-3,4-disubstituted-2-azetidinones, which were tested against two species of fungi. The study provided insights into structure-activity relationships, indicating potential fungicidal applications of azetidine derivatives (Giri et al., 1989).
Antitubercular Activity
Novel homopiperazine-pyrimidine-pyrazole hybrids, synthesized from ethyl 2-cyanoacetate and 4,6-dichloropyrimidine, showed potent in vitro antitubercular activity against M. tuberculosis H37Rv strains. These compounds demonstrated the potential of nitrogen-rich azetidine derivatives in antitubercular therapy (Vavaiya et al., 2022).
Antibacterial Applications
Newly synthesized 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-ones, derived from Schiff bases of 5-phenyltetrazole, exhibited significant antibacterial and antifungal activities, highlighting their potential as antibacterial agents (Mohite & Bhaskar, 2011).
Drug Discovery and Modification
The Minisci reaction was employed to introduce azetidin-3-yl groups into heteroaromatic bases, demonstrating the utility of azetidine derivatives in drug discovery and modification. This method was applied to compounds like the EGFR inhibitor gefitinib, showcasing the versatility of azetidine derivatives in the synthesis of drug molecules (Duncton et al., 2009).
Safety And Hazards
The safety and hazards associated with azetidine derivatives can vary depending on the specific compound. For example, “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has been classified with the signal word “Warning” and associated with several hazard statements including H302, H315, H319, and H335 .
Future Directions
properties
IUPAC Name |
1-(azetidin-3-yl)-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-2-11-3-5-12(6-4-11)9-7-10-8-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHXJSILDAMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-4-ethylpiperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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